molecular formula C17H20BrNO2 B13772324 (3-Phenylacetoxy)phenyltrimethylammonium bromide CAS No. 64049-72-5

(3-Phenylacetoxy)phenyltrimethylammonium bromide

Cat. No.: B13772324
CAS No.: 64049-72-5
M. Wt: 350.2 g/mol
InChI Key: JQVBVDFCXFLBPV-UHFFFAOYSA-M
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Description

(3-Phenylacetoxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H20NO2Br. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its phenylacetoxy group attached to a phenyltrimethylammonium bromide structure, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylacetoxy)phenyltrimethylammonium bromide typically involves the reaction of phenyltrimethylammonium bromide with phenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The final product is then purified using standard industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylacetoxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Phenylacetoxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-Phenylacetoxy)phenyltrimethylammonium bromide involves its interaction with specific molecular targets and pathways. The phenylacetoxy group allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar applications in chemistry and biology.

    Phenacyl bromide: Used as an intermediate in organic synthesis and has similar reactivity patterns.

Uniqueness

(3-Phenylacetoxy)phenyltrimethylammonium bromide is unique due to its specific structure, which combines the properties of phenylacetoxy and phenyltrimethylammonium bromide. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

64049-72-5

Molecular Formula

C17H20BrNO2

Molecular Weight

350.2 g/mol

IUPAC Name

trimethyl-[3-(2-phenylacetyl)oxyphenyl]azanium;bromide

InChI

InChI=1S/C17H20NO2.BrH/c1-18(2,3)15-10-7-11-16(13-15)20-17(19)12-14-8-5-4-6-9-14;/h4-11,13H,12H2,1-3H3;1H/q+1;/p-1

InChI Key

JQVBVDFCXFLBPV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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